

2-Acetamido-5-bromopyridine: A Versatile Scaffold for Advanced Heterocyclic Synthesis

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Compound of Interest

Compound Name: 2-Acetamido-5-bromopyridine

Cat. No.: B057907

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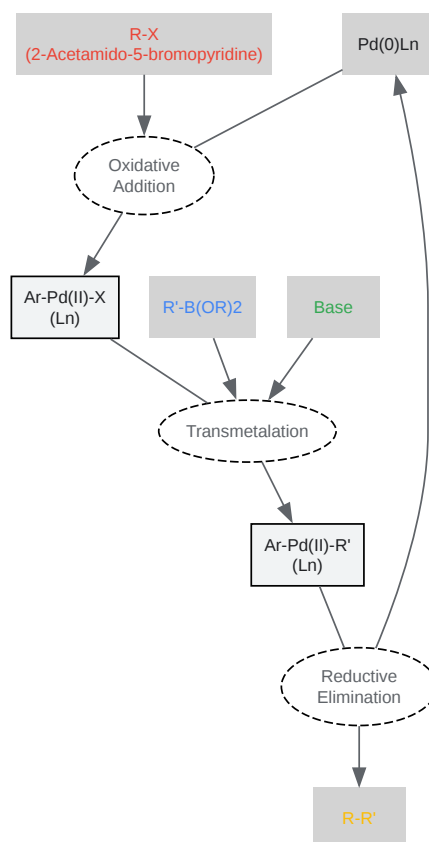
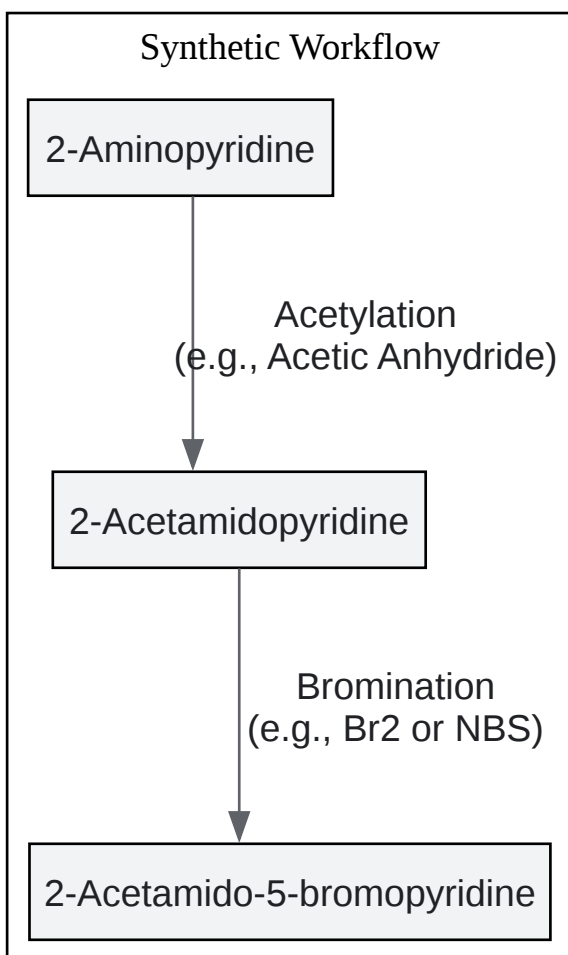
An In-depth Technical Guide for Researchers and Drug Development Professionals

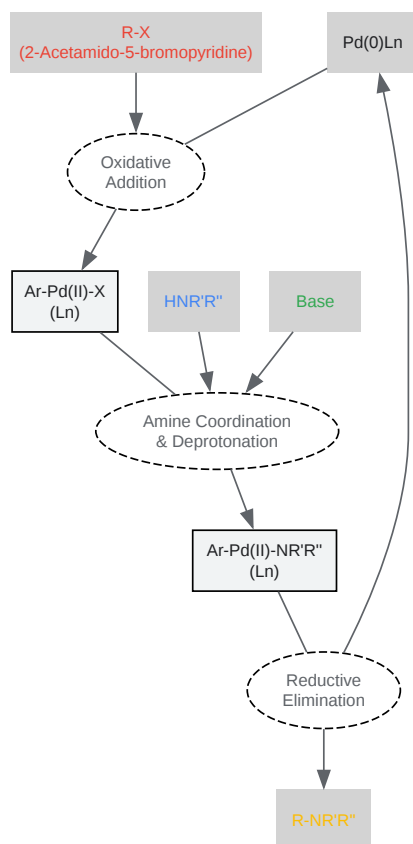
Introduction

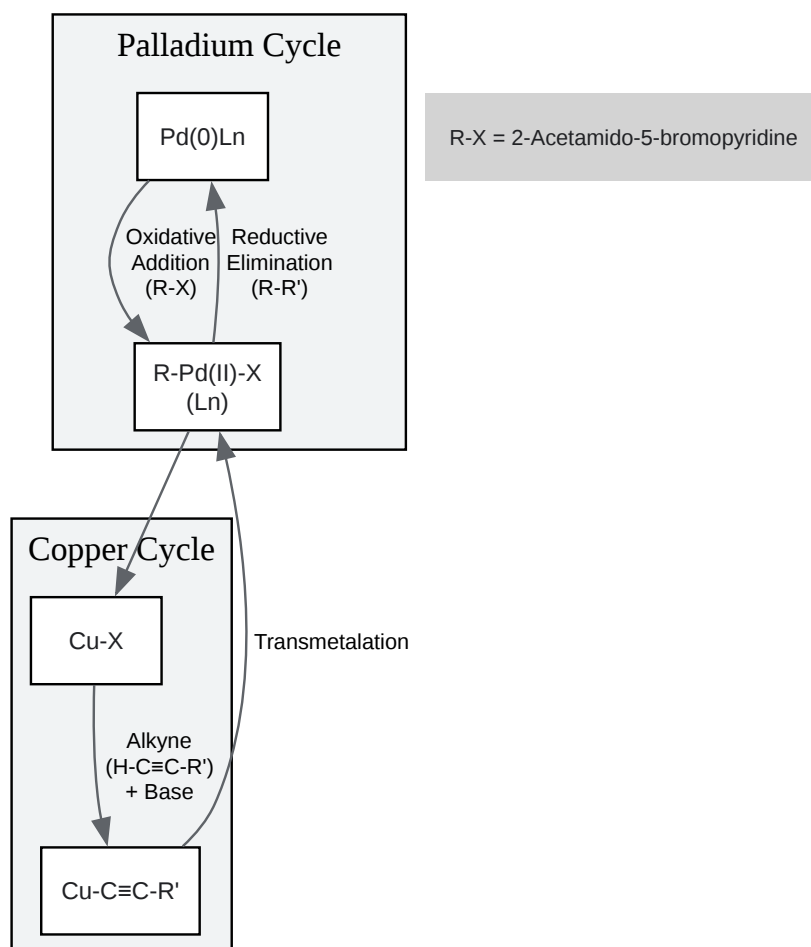
Heterocyclic compounds, particularly those containing a pyridine nucleus, are foundational scaffolds in medicinal chemistry and materials science.^{[1][2]} Their prevalence in FDA-approved drugs underscores their importance in interacting with biological targets. Among the myriad of building blocks used for their synthesis, **2-Acetamido-5-bromopyridine** stands out as a particularly valuable and versatile precursor. Its structure features two key reactive sites: a bromine atom at the 5-position, ideal for transition metal-catalyzed cross-coupling reactions, and an acetamido group at the 2-position, which can act as a directing group or be hydrolyzed to the primary amine for further functionalization. This guide provides a comprehensive overview of the synthesis and application of **2-Acetamido-5-bromopyridine** in constructing complex heterocyclic systems, complete with experimental protocols and quantitative data.

Synthesis of 2-Acetamido-5-bromopyridine

The most common and scalable synthesis of **2-Acetamido-5-bromopyridine** begins with the readily available 2-aminopyridine. The process involves a two-step sequence: protection of the amino group via acetylation, followed by regioselective bromination at the electron-rich 5-position.^{[3][4]} Protecting the amino group is crucial to prevent over-bromination and the formation of undesired di- and tri-substituted by-products.^[3]







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